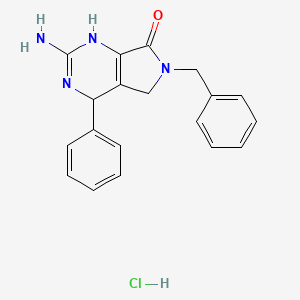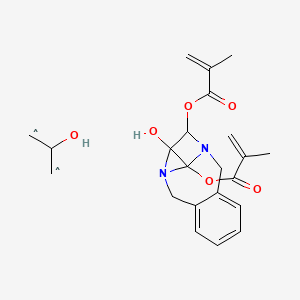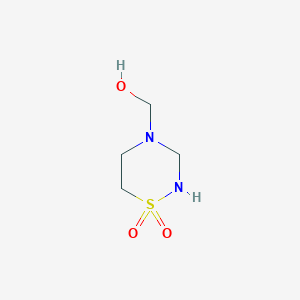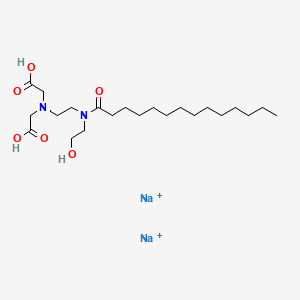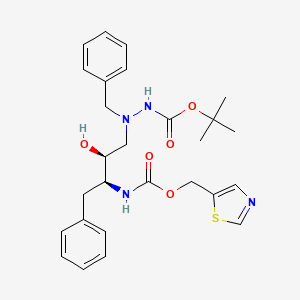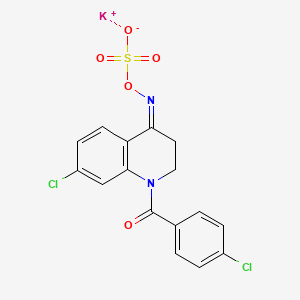
Hydroxylamine-O-sulfonic acid, N-(7-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxylamine-O-sulfonic acid, N-(7-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt is a complex chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline ring system and multiple chlorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Hydroxylamine-O-sulfonic acid, N-(7-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt involves several steps. The synthesis typically starts with the formation of the quinoline ring system, followed by the introduction of the chlorobenzoyl group and the hydroxylamine-O-sulfonic acid moiety. The final step involves the addition of potassium salt to stabilize the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxylamine-O-sulfonic acid, N-(7-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include mineral acids (e.g., hydrochloric acid, sulfuric acid) and organic acids (e.g., formic acid, acetic acid). Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
Hydroxylamine-O-sulfonic acid, N-(7-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Industry: It may be used in industrial processes that require specific chemical properties, such as catalysis or material synthesis.
Mécanisme D'action
The mechanism by which Hydroxylamine-O-sulfonic acid, N-(7-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt exerts its effects is not well-understood. it is likely that the compound interacts with molecular targets such as enzymes or proteins, leading to changes in their activity or function. The specific pathways involved in these interactions are still under investigation.
Comparaison Avec Des Composés Similaires
Hydroxylamine-O-sulfonic acid, N-(7-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt can be compared with other similar compounds, such as:
Hydroxylamine-O-sulfonic acid derivatives: These compounds share the hydroxylamine-O-sulfonic acid moiety but differ in other structural elements.
Quinoline derivatives: Compounds with similar quinoline ring systems but different substituents.
Chlorobenzoyl compounds: Compounds that include the chlorobenzoyl group but lack the quinoline ring system.
The uniqueness of this compound lies in its combination of these structural elements, which may confer specific chemical and biological properties not found in other compounds.
Propriétés
Numéro CAS |
114427-44-0 |
|---|---|
Formule moléculaire |
C16H11Cl2KN2O5S |
Poids moléculaire |
453.3 g/mol |
Nom IUPAC |
potassium;[(Z)-[7-chloro-1-(4-chlorobenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] sulfate |
InChI |
InChI=1S/C16H12Cl2N2O5S.K/c17-11-3-1-10(2-4-11)16(21)20-8-7-14(19-25-26(22,23)24)13-6-5-12(18)9-15(13)20;/h1-6,9H,7-8H2,(H,22,23,24);/q;+1/p-1/b19-14-; |
Clé InChI |
SSQLAWAYZZPQMQ-YEBWQKSTSA-M |
SMILES isomérique |
C\1CN(C2=C(/C1=N\OS(=O)(=O)[O-])C=CC(=C2)Cl)C(=O)C3=CC=C(C=C3)Cl.[K+] |
SMILES canonique |
C1CN(C2=C(C1=NOS(=O)(=O)[O-])C=CC(=C2)Cl)C(=O)C3=CC=C(C=C3)Cl.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


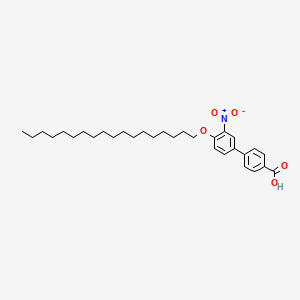
![(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzo[b][1]benzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol](/img/structure/B12704203.png)




